

Piboserod Hydrochloride: A Technical Guide on its Therapeutic Potential

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Compound of Interest

Compound Name: *Piboserod hydrochloride*

Cat. No.: *B1662215*

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Abstract

Piboserod hydrochloride (SB-207266) is a potent and selective antagonist of the serotonin 5-HT4 receptor. Initially investigated for irritable bowel syndrome (IBS) and atrial fibrillation, its most significant therapeutic potential, backed by clinical trial data, lies in the treatment of chronic heart failure. This technical guide provides an in-depth overview of the mechanism of action, preclinical and clinical data, and detailed experimental protocols relevant to the study of **Piboserod hydrochloride**. The information is intended to support further research and development efforts into this compound and the broader class of 5-HT4 receptor antagonists.

Introduction

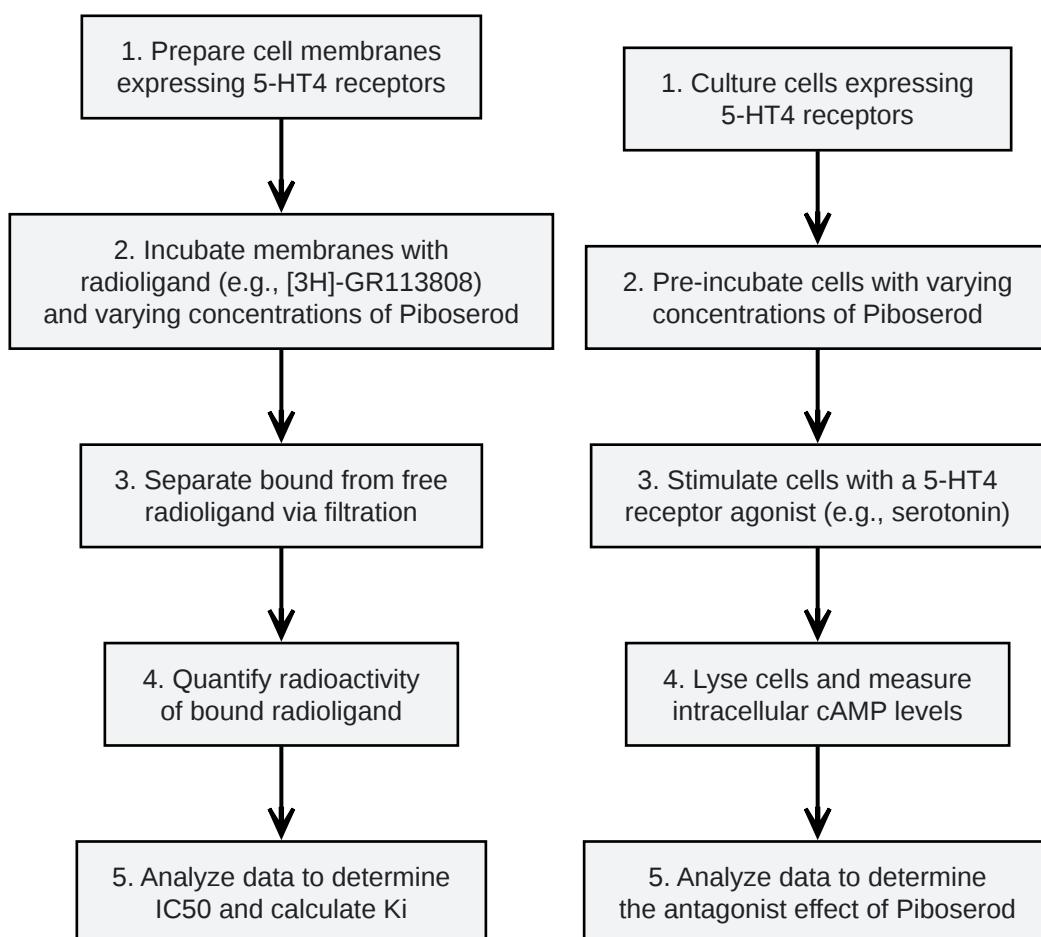
Serotonin (5-hydroxytryptamine, 5-HT) is a multifaceted signaling molecule with diverse physiological roles mediated by a family of at least 14 distinct receptor subtypes. The 5-HT4 receptor, a Gs-protein-coupled receptor, is expressed in various tissues, including the gastrointestinal tract, urinary bladder, and the cardiovascular system. In the heart, 5-HT4 receptor expression and activity are upregulated in failing myocardium, suggesting a role in the pathophysiology of heart failure. **Piboserod hydrochloride** has emerged as a key pharmacological tool and potential therapeutic agent for dissecting and targeting the 5-HT4 receptor pathway.

Mechanism of Action

Piboserod acts as a competitive antagonist at the 5-HT4 receptor. By binding to the receptor, it prevents the binding of the endogenous agonist, serotonin. This blockade inhibits the downstream signaling cascade initiated by 5-HT4 receptor activation.

Signaling Pathway

The primary signaling pathway of the 5-HT4 receptor involves its coupling to the stimulatory G protein (Gs). Upon agonist binding, the Gs alpha subunit activates adenylyl cyclase, leading to the conversion of ATP to cyclic AMP (cAMP). Elevated intracellular cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to diverse cellular responses. Piboserod, by blocking the initial receptor activation, prevents this increase in cAMP.



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